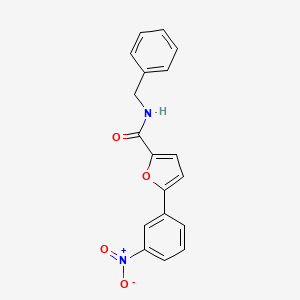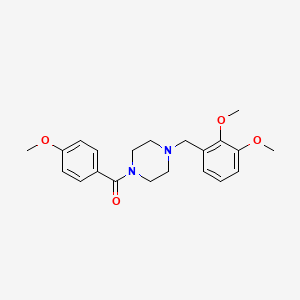![molecular formula C14H19NO2S B5798546 1-[(3-ethoxy-4-methoxyphenyl)carbonothioyl]pyrrolidine](/img/structure/B5798546.png)
1-[(3-ethoxy-4-methoxyphenyl)carbonothioyl]pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(3-ethoxy-4-methoxyphenyl)carbonothioyl]pyrrolidine, also known as EMPTP, is a chemical compound that has been studied for its potential applications in scientific research. It is a pyrrolidine derivative that has been synthesized through various methods and has shown promising results in its mechanism of action, biochemical and physiological effects, and future directions for research.
Mécanisme D'action
1-[(3-ethoxy-4-methoxyphenyl)carbonothioyl]pyrrolidine has been shown to bind to sigma-1 receptors, which are located in the endoplasmic reticulum and plasma membrane of cells. This binding leads to the modulation of various signaling pathways, including calcium signaling, protein kinase C signaling, and nitric oxide signaling. This compound has also been shown to enhance the activity of choline acetyltransferase, an enzyme involved in the synthesis of acetylcholine, a neurotransmitter involved in learning and memory.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the modulation of calcium signaling, protein kinase C signaling, and nitric oxide signaling. It has also been shown to enhance the activity of choline acetyltransferase, leading to increased acetylcholine synthesis. This compound has been shown to have neuroprotective effects, particularly in the treatment of neurodegenerative diseases. It has also been shown to have analgesic effects, potentially through the modulation of pain signaling pathways.
Avantages Et Limitations Des Expériences En Laboratoire
1-[(3-ethoxy-4-methoxyphenyl)carbonothioyl]pyrrolidine has several advantages for lab experiments, including its high yield synthesis methods, its affinity for sigma-1 receptors, and its potential applications in the treatment of neurodegenerative diseases. However, there are also limitations to its use in lab experiments, including potential toxicity and the need for further studies to determine its efficacy and safety.
Orientations Futures
There are several future directions for research on 1-[(3-ethoxy-4-methoxyphenyl)carbonothioyl]pyrrolidine, including further studies on its mechanism of action, its potential applications in the treatment of neurodegenerative diseases, and its potential use as an analgesic. Other future directions include the development of more efficient synthesis methods, the determination of its toxicity and safety profile, and the development of analogs with improved pharmacological properties. Overall, this compound shows promise as a potential therapeutic agent and warrants further investigation in the field of neuroscience.
Méthodes De Synthèse
1-[(3-ethoxy-4-methoxyphenyl)carbonothioyl]pyrrolidine can be synthesized through various methods, including the reaction of 3-ethoxy-4-methoxybenzoyl chloride with thioacetamide in the presence of triethylamine. Another method involves the reaction of 3-ethoxy-4-methoxybenzoyl isothiocyanate with pyrrolidine. These methods have been optimized to produce high yields of this compound.
Applications De Recherche Scientifique
1-[(3-ethoxy-4-methoxyphenyl)carbonothioyl]pyrrolidine has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have affinity for sigma-1 receptors, which are involved in various physiological processes, including pain modulation, neuroprotection, and neurotransmitter release. This compound has also been shown to have potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
(3-ethoxy-4-methoxyphenyl)-pyrrolidin-1-ylmethanethione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2S/c1-3-17-13-10-11(6-7-12(13)16-2)14(18)15-8-4-5-9-15/h6-7,10H,3-5,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLYQDJCDIZTEKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C(=S)N2CCCC2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>39.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49667418 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{5-[(2-chlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-3-cyclohexylpropanamide](/img/structure/B5798472.png)
![2-bromo-N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5798477.png)





![1-phenyl-4-{3-[4-(1-pyrrolidinylsulfonyl)phenyl]propanoyl}piperazine](/img/structure/B5798541.png)
![2-[3-(trifluoromethyl)phenyl]-3-(1,2,5-trimethyl-1H-pyrrol-3-yl)acrylonitrile](/img/structure/B5798545.png)


![N-(4-ethoxyphenyl)-N'-[4-(trifluoromethyl)phenyl]urea](/img/structure/B5798556.png)
![N-(2-fluorophenyl)-2-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5798558.png)